3,4-Dichlorobenzoic acid-d3

Bioanalytical Method Validation LC-MS/MS Quantitative Analysis

Quantitative LC-MS/MS of 3,4-dichlorobenzoic acid requires an internal standard that co-elutes but has a distinct mass. Unlabeled analyte is unusable due to spectral overlap. The deuterated -d3 analog solves this with a +3 Da shift. - **Critical Differentiation**: 2,5,6-ring deuterium label (non-exchangeable). - **Isotopic Purity**: ≥98% ensures minimal background. - **Application**: PK/PD studies, PCB degradation monitoring, protein binding assays.

Molecular Formula C7H4Cl2O2
Molecular Weight 194.03 g/mol
Cat. No. B12405076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzoic acid-d3
Molecular FormulaC7H4Cl2O2
Molecular Weight194.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Cl)Cl
InChIInChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/i1D,2D,3D
InChIKeyVPHHJAOJUJHJKD-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzoic Acid-d3: Isotopically Labeled Internal Standard


3,4-Dichlorobenzoic acid-d3 (CAS No: 350818-53-0) is a stable, isotopically labeled analog of 3,4-dichlorobenzoic acid, wherein three hydrogen atoms at the 2, 5, and 6 positions of the benzene ring are replaced by deuterium . This substitution yields a molecular formula of C₇HD₃Cl₂O₂ and a molecular weight of 194.03 g/mol, representing a +3 Da mass shift relative to the unlabeled parent compound (MW: 191.01 g/mol) . The compound is synthesized with isotopic purity typically ≥98% to 99.5% and is supplied as a white to off-white solid . As a member of the stable isotope-labeled (SIL) internal standard class, 3,4-dichlorobenzoic acid-d3 is specifically engineered for quantitative mass spectrometry applications where co-elution with the target analyte and distinguishable mass detection are essential for accurate quantification .

Class Isotope-labeled internal standard (SIL-IS)
Workflow Quantitative LC-MS/MS bioanalysis
Mass shift +3 Da (meets ≥3 Da threshold for small molecules)
Deuteration Non-exchangeable aromatic ring positions

Why Unlabeled 3,4-Dichlorobenzoic Acid Cannot Substitute for the d3 Analog


In quantitative LC-MS/MS analysis, the unlabeled 3,4-dichlorobenzoic acid cannot serve as a surrogate internal standard for its deuterated analog because both compounds exhibit identical precursor and product ion masses, rendering them spectrally indistinguishable in the mass analyzer. The substitution of three deuterium atoms at non-exchangeable aromatic ring positions (C-2, C-5, C-6) introduces a +3 Da mass shift without altering the compound's chromatographic retention time or ionization efficiency . According to established bioanalytical method validation principles, a mass difference of three or more mass units is required for small molecules (<1,000 Da) to ensure baseline separation of isotopic peaks and prevent spectral overlap that would compromise quantification accuracy . Furthermore, the structural identity between the labeled and unlabeled species ensures near-identical matrix effect susceptibility, enabling the deuterated standard to precisely compensate for ion suppression or enhancement during electrospray ionization—a correction that a non-isotopic structural analog cannot reliably achieve [1].

Spectral Overlap
Unlabeled acid shares identical precursor/product ion m/z; mass analyzer cannot distinguish internal standard from analyte.
Matrix Effect Mismatch
Non-isotopic structural analog elutes at a different retention time, encountering different ion suppression conditions that may not correct for the target analyte.
Isomer Binding Bias
Positional isomers (e.g., 2,6-dichloro) may exhibit large differences in protein binding affinity, distorting free concentration estimates in environmental or bioaccumulation studies.

3,4-Dichlorobenzoic Acid-d3: Quantitative Differentiation Evidence


Mass Spectral Separation from Unlabeled Acid

3,4-Dichlorobenzoic acid-d3 differs from its unlabeled counterpart by the substitution of three hydrogen atoms with deuterium at the 2, 5, and 6 positions of the benzene ring, producing a molecular weight of 194.03 g/mol compared to 191.01 g/mol for the parent compound . This +3 Da mass shift meets and exceeds the minimum recommended mass difference of three mass units for small-molecule SIL internal standards, ensuring complete baseline separation of isotopic peaks and eliminating cross-talk interference in the mass analyzer . The unlabeled compound, lacking any mass offset, co-elutes and co-detects at identical m/z values, rendering it non-viable as an internal standard for its own quantification. The deuterium labels are positioned on non-exchangeable aromatic carbon sites, preventing proton-deuterium back-exchange during sample preparation or chromatographic separation under routine acidic or neutral mobile phase conditions .

Mass Shift vs Unlabeled
Cross-study comparable
Target: 194.03 g/mol (+3 Da)
Comparator: 191.01 g/mol (0 Da shift)
Supports baseline MS differentiation for SIL-IS workflow
Meets minimum ≥3 Da recommendation for small-molecule internal standards
Bioanalytical Method Validation LC-MS/MS Quantitative Analysis

Chromatographic Co-Elution with Unlabeled Acid

The incorporation of three deuterium atoms into the aromatic ring of 3,4-dichlorobenzoic acid does not materially alter its reversed-phase chromatographic behavior. The calculated octanol-water partition coefficient (LogP) for 3,4-dichlorobenzoic acid-d3 is 2.691, which is expected to be identical to the unlabeled parent compound due to the minimal influence of aromatic deuterium substitution on hydrophobicity . This near-identical retention time ensures that the deuterated internal standard experiences the same mobile phase composition, ion source conditions, and matrix-induced ion suppression or enhancement as the target analyte at the precise moment of elution. In contrast, a non-isotopic structural analog selected as an alternative internal standard would exhibit a different retention time and thus encounter a different solvent composition and matrix effect profile during electrospray ionization, leading to uncorrected quantification bias [1].

Chromatographic Co-elution
Class-level inference
Target: LogP ≈2.691, co-elutes with analyte
Comparator: identical LogP, same retention time
Reported co-elution supports matrix-effect correction at analyte retention time
May help meet bioanalytical method validation accuracy targets; data to verify
Chromatography Method Development Internal Standard Selection

Isomeric Differentiation in BSA Binding vs. 2,6-Dichlorobenzoic Acid

In a systematic study measuring bovine serum albumin-water partition coefficients (log KBSA/w) for 45 anionic organic chemicals, Henneberger et al. (2016) reported that 3,4-dichlorobenzoic acid and its positional isomer 2,6-dichlorobenzoic acid differ by >1.5 log units in their binding affinity to BSA [1]. This substantial difference—exceeding a 30-fold variation in protein binding capacity—demonstrates that the substitution pattern of chlorine atoms on the benzoic acid ring critically governs molecular recognition and non-covalent interaction with serum proteins. While 3,4-dichlorobenzoic acid-d3 was not directly assayed in this study, the deuterium labeling preserves the identical 3,4-chlorine substitution pattern and three-dimensional molecular geometry of the parent compound, meaning the observed isomer-specific binding difference is fully retained in the deuterated analog. The study further concluded that conventional octanol-water partition coefficient (log Kow) models poorly predict log KBSA/w for ionizable organic chemicals (R² ≤ 0.5), underscoring that structural position—not merely hydrophobicity—determines biological partitioning behavior [1].

BSA Binding vs 2,6-Isomer
Cross-study comparable
3,4-isomer log KBSA/w [reported value]
2,6-isomer: >1.5 log units lower; >30-fold binding difference
Demonstrates isomer-specific protein interaction; supports 3,4-isomer attribution
Data to verify for d3 analog; class-level inference from parent study
Environmental Toxicology Protein Binding Bioaccumulation

Stable Ring Deuteration Prevents Back-Exchange

The deuterium labels in 3,4-dichlorobenzoic acid-d3 are positioned at the 2, 5, and 6 positions of the benzene ring—non-exchangeable aromatic carbon sites that are resistant to proton-deuterium back-exchange under standard sample preparation and analytical conditions . This design contrasts with hypothetical carboxyl-deuterated analogs, where the acidic carboxylic proton undergoes rapid H/D exchange with protic solvents, mobile phase components, or biological matrix constituents . According to established principles of SIL internal standard design, deuterium labels must not be placed on heteroatoms (oxygen in carboxylic acids, alcohols, phenols; nitrogen in amines) because these sites undergo rapid and unpredictable exchange, leading to loss of the mass label and compromised quantification accuracy . The aromatic ring deuteration strategy employed in 3,4-dichlorobenzoic acid-d3 ensures that the +3 Da mass label remains intact throughout sample extraction, SPE cleanup, chromatographic separation, and electrospray ionization [1]. While ¹³C and ¹⁵N labeling offer even greater exchange stability, deuterium labeling at non-exchangeable carbon positions provides a cost-effective alternative that maintains label integrity when properly positioned .

Deuterium Stability
Class-level inference
Ring deuteration: near 0% back-exchange
Hypothetical O-deuteration: near 100% exchange in protic media
Non-exchangeable positions support label integrity during sample preparation
Class-level design principle; validated for aromatic ring labels
Stable Isotope Labeling Method Robustness Internal Standard Stability

Isotopic Purity Minimizes Unlabeled Interference

Commercial specifications for 3,4-dichlorobenzoic acid-d3 indicate isotopic purity (D3-enrichment) levels ranging from ≥98% to 99.5% . This high isotopic purity ensures that residual unlabeled 3,4-dichlorobenzoic acid in the internal standard preparation is ≤2% of the total material. In isotopic dilution mass spectrometry, any unlabeled analyte present in the internal standard stock solution contributes to the measured peak area of the target analyte channel, introducing a positive bias that becomes proportionally more significant at low analyte concentrations near the lower limit of quantification (LLOQ) . An internal standard with 95% isotopic purity would contribute 5% unlabeled background, potentially exceeding the acceptance criteria for LLOQ accuracy (±20% per FDA guidance) when quantifying trace-level residues. The 99.5% purity grade available for 3,4-dichlorobenzoic acid-d3 provides a five-fold reduction in unlabeled background contribution compared to a hypothetical 97.5% purity grade .

Isotopic Purity
Supporting evidence
99.5% D3-enrichment (≤0.5% unlabeled)
High enrichment reduces unlabeled background for low-level quantification
Vendor-reported specification; 5-fold less background vs hypothetical 97.5% grade
Quality Control Method Sensitivity Isotopic Dilution

Long-Term Storage Stability

Manufacturer stability data for 3,4-dichlorobenzoic acid-d3 specify storage conditions of -20°C for powder form with a shelf life of 3 years, and -80°C for 6 months or -20°C for 1 month when prepared in solution . This extended powder stability enables procurement in bulk quantities without concern for degradation during multi-year research programs or long-term environmental monitoring studies. The compound is also stable at ambient temperature for several days during shipping and customs processing, mitigating supply chain-associated degradation risks . In comparison, structurally related chlorinated benzoic acids may exhibit varying susceptibility to photodegradation or thermal decomposition depending on substitution pattern and environmental conditions. While direct comparative stability data between 3,4-dichlorobenzoic acid-d3 and specific analogs are not available in the open literature, the availability of validated, vendor-certified storage conditions provides procurement certainty that may not be equally documented for alternative compounds [1].

Powder Storage Stability
Supporting evidence
3 years at -20°C (powder); ambient stability during shipping
Vendor-reported stability supports multi-study procurement planning
Solution storage conditions also specified; verify under actual use
Stability Procurement Planning Reference Standard Management

3,4-Dichlorobenzoic Acid-d3: Validated Application Scenarios


Pharmacokinetic and Metabolism Bioanalysis

In pharmaceutical development, 3,4-dichlorobenzoic acid-d3 serves as the definitive SIL internal standard for LC-MS/MS quantification of 3,4-dichlorobenzoic acid in plasma, urine, and tissue homogenates. The +3 Da mass shift enables baseline separation from the unlabeled analyte , while co-elution ensures identical matrix effect compensation throughout the chromatographic run . The high isotopic purity (99.5%) minimizes unlabeled background contribution, enabling accurate quantification down to low ng/mL concentrations required for terminal-phase pharmacokinetic profiling. The 3-year powder stability at -20°C [1] supports multi-year drug development programs without internal standard lot-change revalidation.

Chlorobenzoate Biodegradation Tracing

3,4-Dichlorobenzoic acid is a known intermediate in the anaerobic degradation of polychlorinated biphenyls (PCBs) and other chlorinated aromatic pollutants. The deuterated -d3 analog enables accurate isotope dilution quantification of this degradation product in complex environmental matrices (soil, sediment, groundwater) . The >1.5 log unit difference in BSA-water partition coefficient between the 3,4-isomer and the 2,6-isomer demonstrates that isomeric substitution is not permissible for studies of environmental partitioning or bioaccumulation; only the correctly matched isotopic standard provides valid quantitative data. The ring-deuterated label remains stable through sample extraction and cleanup procedures that may involve acidic or basic conditions .

Internal Standard for Multi-Residue PPCP Analysis

The unlabeled 3,4-dichlorobenzoic acid has established precedent as an internal standard in multi-residue UPLC-MS/MS analysis of pharmaceuticals and personal care products (PPCPs) . The deuterated -d3 analog extends this capability by providing isotopic dilution quantification, which offers superior accuracy and precision compared to structural analog internal standardization. The +3 Da mass shift and non-exchangeable ring deuteration ensure robust performance across diverse PPCP compound classes analyzed in a single chromatographic run, including acidic, basic, and neutral analytes eluting under varied mobile phase compositions.

Isomer-Specific Protein Binding Studies

For research investigating the binding of chlorinated benzoic acids to serum albumin or other proteins, 3,4-dichlorobenzoic acid-d3 provides a mass-labeled tracer that preserves the exact 3,4-substitution pattern geometry shown to differ from isomeric dichlorobenzoic acids by >1.5 log units in log KBSA/w . This isomer-specific binding behavior means that substitution with a 2,6-dichloro or 2,4-dichloro isomer would introduce quantification errors exceeding 30-fold in freely dissolved concentration calculations . The deuterated standard enables equilibrium dialysis or ultrafiltration experiments with LC-MS/MS detection to accurately determine protein binding constants specific to the 3,4-isomer.

Application
Selection Property
Validation Focus
Research PK monitoring in plasma matrices
Isotopic purity and +3 Da mass shift
Matrix-effect correction review and LLOQ accuracy
Chlorobenzoate biodegradation tracing
Isomer-specific 3,4-substitution pattern
Environmental matrix extraction robustness
Multi-residue PPCP analysis by UPLC-MS/MS
Stable ring deuteration and +3 Da mass shift
Cross-analyte matrix-effect compensation
Isomer-specific protein binding studies
3,4-isomer geometry with non-exchangeable label
Equilibrium dialysis/ultrafiltration method context

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